U-101017

説明

特性

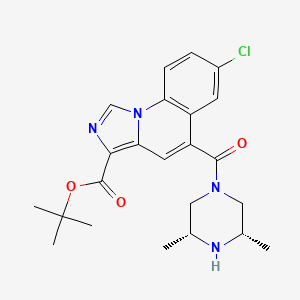

IUPAC Name |

tert-butyl 7-chloro-5-[(3S,5R)-3,5-dimethylpiperazine-1-carbonyl]imidazo[1,5-a]quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClN4O3/c1-13-10-27(11-14(2)26-13)21(29)17-9-19-20(22(30)31-23(3,4)5)25-12-28(19)18-7-6-15(24)8-16(17)18/h6-9,12-14,26H,10-11H2,1-5H3/t13-,14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJRKTAQXYPHBT-OKILXGFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C(=O)C2=CC3=C(N=CN3C4=C2C=C(C=C4)Cl)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C(=O)C2=CC3=C(N=CN3C4=C2C=C(C=C4)Cl)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170568-47-5 | |

| Record name | PNU-101017 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170568475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PNU-101017 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOT9966OPK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

U-101017: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-101017 is a novel anxiolytic agent that has demonstrated significant potential in preclinical studies. Its mechanism of action is centered on its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides an in-depth overview of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: GABA-A Receptor Modulation

This compound functions as a partial agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor.[1][2][3] This interaction potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane reduces neuronal excitability, which is the basis for the anxiolytic effects of the compound. The anxiolytic-like activity of this compound is mediated via these GABA-A receptors.

A key downstream effect of this compound's action on GABA-A receptors is the dose-dependent decrease in cerebellar cyclic 3',5'-guanosine monophosphate (cGMP) levels.[1][2] This effect is particularly pronounced in stressed animals, where this compound is approximately two orders of magnitude more potent than in non-stressed animals.[4] The reduction in cGMP and the attenuation of stress-induced elevations in cGMP by this compound are effectively antagonized by flumazenil (B1672878), a known GABA-A receptor antagonist, further solidifying the role of the GABA-A receptor in the mechanism of action of this compound.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the interaction of this compound with the GABA-A receptor and its downstream effects.

Table 1: In Vitro GABA-A Receptor Binding Affinity

| Compound | Ligand | Preparation | Ki (nM) |

| This compound | [3H]Flunitrazepam | Rat cortical membranes | 3.78[4] |

| Diazepam | [3H]Flunitrazepam | Rat cortical membranes | 6.36[4] |

Table 2: In Vivo Efficacy on Cerebellar cGMP Levels in Mice

| Condition | Compound | ED50 (µmol/kg, p.o.) |

| Non-stressed | This compound | 260.0[1] |

| Foot shock-stressed | This compound | 0.37[1] |

Signaling Pathway Diagram

Caption: Signaling pathway of this compound's anxiolytic action.

Experimental Protocols

In Vitro [3H]Flunitrazepam Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor in rat cortical membranes.

Methodology:

-

Membrane Preparation: Cerebral cortices from male Sprague-Dawley rats are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the crude membrane fraction. The pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances. The final pellet is resuspended in the assay buffer.

-

Binding Assay: The assay is performed in a final volume of 1 mL containing the prepared rat cortical membranes, [3H]flunitrazepam (FNZ) as the radioligand, and various concentrations of the test compound (this compound or diazepam). Non-specific binding is determined in the presence of a saturating concentration of a non-labeled benzodiazepine, such as diazepam.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 0-4°C) for a defined period to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed quickly with ice-cold buffer to remove non-specifically bound radioactivity.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Ex Vivo [3H]Flunitrazepam Binding Assay

Objective: To assess the in vivo occupancy of GABA-A receptors by this compound after oral administration.

Methodology:

-

Drug Administration: this compound is administered orally to mice at various doses and time points prior to the experiment.

-

Tissue Collection: At the designated time points, mice are euthanized, and their cerebral cortices are rapidly dissected and homogenized as described in the in vitro binding assay protocol.

-

Ex Vivo Binding: The homogenates are incubated with [3H]flunitrazepam. In this ex vivo paradigm, the amount of binding of the radioligand is inversely proportional to the amount of this compound bound to the receptors in vivo.

-

Data Analysis: The percentage of receptor occupancy by this compound is calculated by comparing the specific binding in drug-treated animals to that in vehicle-treated control animals.

In Vivo Cerebellar cGMP Measurement

Objective: To quantify the effect of this compound on cerebellar cGMP levels in non-stressed and stressed mice.

Methodology:

-

Animal Groups: Mice are divided into non-stressed and stressed groups. Each group is further subdivided to receive either vehicle, this compound, diazepam, or flumazenil followed by this compound.

-

Drug Administration: Drugs are administered orally at specified doses.

-

Stress Induction (for stressed group): A common method for inducing acute stress is the electric foot shock paradigm.[5][6][7] This involves placing the mouse in a chamber with a grid floor and delivering a series of brief, mild electric shocks. The specific parameters of the foot shock (intensity, duration, and frequency) are critical for inducing a consistent stress response.

-

Tissue Collection: At a defined time after drug administration (and stress induction), mice are euthanized, typically by a method that rapidly inactivates brain enzymes, such as focused microwave irradiation, to prevent post-mortem changes in cGMP levels.[8] The cerebellum is then quickly dissected.

-

cGMP Extraction and Quantification: The cerebellar tissue is homogenized in a solution that precipitates proteins (e.g., trichloroacetic acid). After centrifugation, the supernatant containing cGMP is collected. The cGMP levels are then quantified using a sensitive method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: cGMP levels are expressed as pmol/mg of protein. The effects of the different treatments are compared using appropriate statistical analyses to determine the dose-dependent effects of this compound and the antagonistic effect of flumazenil.

Experimental Workflow Diagram

Caption: Workflow for key this compound experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anxiolytic-like effects of PNthis compound, a partial agonist at the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of this compound as a GABA(A) receptor ligand of dual functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Behavioral and metabolic effects of escapable electric foot shock stress in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Increased response of cerebellar cGMP to kainate but not NMDA or quisqualate following barbital withdrawal from dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

U-101017: A Technical Guide to a Novel GABA(A) Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-101017, chemically identified as 7-chloro-5[(cis-3,5-dimethylpiperazine)carbonyl]imidazo[1,5a]quinoline-3-carboxylate, is a novel partial agonist targeting the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA(A)) receptor. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, mechanism of action, and key experimental data. It is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development. This compound exhibits a unique dual functionality, acting as a positive allosteric modulator at low concentrations and demonstrating a reversal of this agonistic activity at higher concentrations. This profile suggests a potential for a wider therapeutic window and a reduced liability for side effects commonly associated with full agonists at the benzodiazepine site.

Introduction

The GABA(A) receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system. Its modulation is a key strategy in the treatment of anxiety, epilepsy, and sleep disorders. Positive allosteric modulators that bind to the benzodiazepine site on the GABA(A) receptor enhance the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization. This compound has emerged as a significant research compound due to its distinctive pharmacological properties as a partial agonist with a self-limiting activity profile.

Mechanism of Action

This compound acts as a partial agonist at the benzodiazepine site of the GABA(A) receptor. At lower concentrations (<1 μM), it potentiates GABA-stimulated chloride currents, characteristic of a positive allosteric modulator.[1] However, at higher concentrations, it exhibits a reversal of its agonistic activity.[2] This dual functionality is attributed to its interaction with a second, low-affinity site on the GABA(A) receptor, which, when occupied, leads to an inhibition of the GABA-induced chloride currents.[2] This intrinsic modulatory effect may contribute to a lower potential for abuse and other adverse effects associated with full benzodiazepine agonists.[2]

The anxiolytic-like activity of this compound is mediated through its interaction with GABA(A) receptors. This has been demonstrated by the attenuation of its effects by the GABA(A) receptor antagonist, flumazenil.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity of this compound

| Ligand | Preparation | Radioligand | Ki (nM) | Reference |

| This compound | Rat Cortical Membranes | [3H]Flunitrazepam | 3.78 | [3] |

| This compound | Rat Cerebral Cortex | [3H]Flunitrazepam | 3.37 ± 0.22 | [1][4] |

| Diazepam | Rat Cortical Membranes | [3H]Flunitrazepam | 6.36 | [3] |

Table 2: In Vivo Efficacy of this compound on Cerebellar cGMP Levels

| Condition | ED50 (μmol/kg, p.o.) | Reference |

| Non-stressed Mice | 260.0 (163-425) | [1] |

| Foot shock-stressed Mice | 0.37 (0.12-1.04) | [1] |

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

[3H]Flunitrazepam Binding Assay

This assay is used to determine the binding affinity of a compound to the benzodiazepine site of the GABA(A) receptor.

-

Workflow:

Figure 2: Workflow for [3H]Flunitrazepam Binding Assay. -

Detailed Methodology:

-

Membrane Preparation: Whole rat brains (excluding cerebellum) are homogenized in a suitable buffer (e.g., Na-K phosphate (B84403) buffer, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended.

-

Incubation: A specific amount of membrane protein is incubated with a fixed concentration of [3H]Flunitrazepam (e.g., 1 nM) and varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a known benzodiazepine, such as diazepam (e.g., 10 µM). The incubation is typically carried out at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes).

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) is then determined by analyzing the concentration-response curve using appropriate software.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through GABA(A) receptor channels and assess the modulatory effects of compounds like this compound.

-

Workflow:

Figure 3: Workflow for Whole-Cell Patch-Clamp Electrophysiology. -

Detailed Methodology:

-

Cell Preparation: Human embryonic kidney (HEK) cells or other suitable cell lines are transfected to express specific subtypes of GABA(A) receptors (e.g., α1β2γ2, α3β2γ2).

-

Recording Setup: A glass micropipette filled with an internal solution is brought into contact with a single cell. A high-resistance seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.

-

Drug Application: GABA is applied to the cell to elicit a baseline chloride current. Subsequently, GABA is co-applied with varying concentrations of this compound to assess its modulatory effect.

-

Data Acquisition and Analysis: The changes in the amplitude of the GABA-evoked currents in the presence of this compound are recorded and analyzed to determine the efficacy and potency of the compound as a modulator.

-

Measurement of Cerebellar cGMP Levels

This in vivo assay is used to evaluate the pharmacological effect of this compound on a downstream signaling molecule.

-

Workflow:

Figure 4: Workflow for Measurement of Cerebellar cGMP Levels. -

Detailed Methodology:

-

Animal Dosing: this compound is administered orally (p.o.) to mice at various doses.

-

Experimental Groups: Animals are typically divided into non-stressed and stressed groups. Stress can be induced using methods like electric foot shock.

-

Tissue Collection: At a specific time point after drug administration, the animals are sacrificed, and the cerebellum is rapidly dissected and frozen to prevent degradation of cGMP.

-

Sample Preparation: The cerebellar tissue is homogenized in a suitable buffer.

-

cGMP Measurement: The concentration of cGMP in the tissue homogenates is quantified using a commercially available enzyme immunoassay (EIA) kit or a similar method.

-

Data Analysis: The dose-dependent effect of this compound on cGMP levels in both non-stressed and stressed animals is analyzed to determine the ED50.

-

Synthesis

A detailed, step-by-step synthesis protocol for this compound (7-chloro-5[(cis-3,5-dimethylpiperazine)carbonyl]imidazo[1,5a]quinoline-3-carboxylate) is not publicly available in the reviewed scientific literature. The synthesis of the imidazo[1,5-a]quinoline (B8571028) core generally involves the cyclization of a substituted quinoline (B57606) precursor. The addition of the cis-3,5-dimethylpiperazine carbonyl moiety at the 5-position and the carboxylate at the 3-position would require a multi-step synthetic route. Researchers interested in the synthesis of this compound would likely need to devise a synthetic strategy based on general methods for the preparation of similar imidazo[1,5-a]quinoline derivatives.

Conclusion

This compound is a promising GABA(A) receptor modulator with a unique pharmacological profile. Its partial agonism and dual functionality suggest a potential for an improved therapeutic index compared to classical benzodiazepines. The data presented in this guide highlight its high binding affinity and in vivo efficacy in preclinical models of anxiety. Further research, including the development of a scalable synthetic route and more extensive in vivo characterization, is warranted to fully elucidate the therapeutic potential of this compound. This document serves as a foundational resource for scientists and researchers dedicated to advancing the understanding and application of novel GABAergic modulators.

References

- 1. Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of this compound as a GABA(A) receptor ligand of dual functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. usiena-air.unisi.it [usiena-air.unisi.it]

- 4. medchemexpress.com [medchemexpress.com]

U-101017 and its Affinity for the GABA(A) Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of U-101017, a novel anxiolytic agent, for the γ-aminobutyric acid type A (GABA(A)) receptor. This compound acts as a partial agonist at the benzodiazepine (B76468) site of the GABA(A) receptor, exhibiting a dual functionality that modulates the receptor's activity. This document compiles available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams.

Quantitative Binding Affinity Data

This compound demonstrates high affinity for the GABA(A) receptor. The following tables summarize the reported binding constants (Ki) for this compound.

| Compound | Radioligand | Preparation | Ki (nM) | Reference |

| This compound | [3H]Flunitrazepam | Rat Cortical Membranes | 3.78 | [1] |

| This compound | [3H]FNZ | Rat Cerebral Cortex Membranes | 3.37 ± 0.22 | |

| Diazepam | [3H]Flunitrazepam | Rat Cortical Membranes | 6.36 | [1] |

Subtype Specificity:

While specific Ki values for various GABA(A) receptor subtypes are not extensively reported in the public domain, studies indicate that the binding affinity of this compound is not significantly different between the α1β2γ2 and α3β2γ2 subtypes.[2] Notably, this compound displays no agonistic activity at the α6β2γ2 subtype and does not significantly affect GABA-induced currents in this subtype at concentrations up to 80 µM.[2] This suggests a degree of selectivity in its functional activity. This compound has been characterized as a partial benzodiazepine agonist with a higher efficacy at the α1β2γ2 subtype compared to the α3β2γ2 subtype.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and functional activity of compounds like this compound at the GABA(A) receptor.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the GABA(A) receptor.

1. Membrane Preparation:

-

Rat cerebral cortices are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.

-

The pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA and other interfering substances.

-

The final pellet is resuspended in the assay buffer, and the protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Binding Assay:

-

The assay is performed in a final volume of 250-500 µL in microcentrifuge tubes or a 96-well plate format.

-

Each reaction contains:

-

A fixed concentration of the radioligand (e.g., [3H]Flunitrazepam at a concentration close to its Kd value).

-

A range of concentrations of the unlabeled test compound (this compound).

-

The prepared membrane suspension (typically 50-200 µg of protein).

-

-

Non-specific binding is determined in the presence of a high concentration of a competing non-radiolabeled ligand (e.g., 10 µM Diazepam).

-

The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to assess the functional effects of this compound on GABA(A) receptor-mediated currents in a cellular context.

1. Cell Preparation:

-

Human embryonic kidney (HEK293) cells or Xenopus oocytes are commonly used for expressing specific recombinant GABA(A) receptor subtypes (e.g., α1β2γ2).

-

Cells are transfected with the cDNAs encoding the desired subunits.

-

Recordings are typically performed 24-48 hours after transfection.

2. Recording Setup:

-

A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution (e.g., containing CsCl to isolate chloride currents) and is used to form a high-resistance seal (>1 GΩ) with the membrane of a single cell.

-

The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.

-

The cell is voltage-clamped at a holding potential of -60 mV.

3. Drug Application:

-

A rapid solution exchange system is used to apply GABA and the test compound (this compound) to the cell.

-

A baseline GABA-evoked current is established by applying a low concentration of GABA (e.g., EC10-EC20).

-

To test for agonistic effects, this compound is applied in the absence of GABA.

-

To assess modulatory effects, various concentrations of this compound are co-applied with the fixed concentration of GABA.

-

A washout step with the external solution is performed to observe the reversal of the drug's effect.

4. Data Analysis:

-

The peak amplitude of the GABA-evoked current in the absence and presence of this compound is measured.

-

The percentage potentiation or inhibition of the GABA current by this compound is calculated.

-

Concentration-response curves are generated by plotting the percentage modulation against the concentration of this compound to determine the EC50 (for potentiation) or IC50 (for inhibition).

Visualizations

GABA(A) Receptor Signaling Pathway

Caption: GABA(A) receptor signaling pathway and modulation by this compound.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

Caption: Workflow for an electrophysiological experiment.

References

An In-depth Technical Guide to U-101017: A Novel Benzodiazepine Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-101017 is a potent and selective partial agonist for the benzodiazepine (B76468) (BZD) binding site on the γ-aminobutyric acid type A (GABA-A) receptor. Classified as an imidazo[1,5-a]quinoline (B8571028) derivative, it has demonstrated significant anxiolytic and neuroprotective properties in preclinical studies. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, including its mechanism of action and relevant experimental protocols.

Chemical Structure and Properties

This compound, also known as PNthis compound, is systematically named 1,1-dimethylethyl 7-chloro-5-(((3R,5S)-3,5-dimethyl-1-piperazinyl)carbonyl)imidazo[1,5-a]quinoline-3-carboxylate. Its chemical identity is defined by the following identifiers:

| Property | Value |

| Molecular Formula | C₂₃H₂₇ClN₄O₃ |

| Molecular Weight | 442.94 g/mol |

| SMILES | C[C@H]1CN(C--INVALID-LINK--N1)C(=O)c2cc3c(C(=O)OC(C)(C)C)ncn3c4ccc(cc24)Cl |

| InChIKey | JOJRKTAQXYPHBT-OKILXGFUSA-N |

| CAS Number | 324527-60-8 (for malonate salt) |

Chemical Structure:

Caption: 2D representation of the this compound chemical structure.

Pharmacological Properties and Mechanism of Action

This compound functions as a partial agonist at the benzodiazepine binding site of the GABA-A receptor. This interaction allosterically modulates the receptor, enhancing the effect of the endogenous neurotransmitter GABA.

GABAergic Signaling Pathway

The following diagram illustrates the general mechanism of GABAergic neurotransmission and the modulatory role of benzodiazepines like this compound.

Caption: GABAergic signaling pathway and the modulatory site of this compound.

Binding Affinity and Efficacy

This compound exhibits high affinity for the GABA-A receptor. In vitro binding assays using [³H]flunitrazepam in rat cortical membranes have determined the inhibition constant (Ki) of this compound to be approximately 3.37 to 3.78 nM.[1][2] This demonstrates its potent interaction with the benzodiazepine binding site.

As a partial agonist, this compound elicits a submaximal response compared to full agonists like diazepam. This property may contribute to a favorable side-effect profile, potentially reducing the risk of sedation and dependence associated with full benzodiazepine agonists.

Biological Activities

Anxiolytic Effects

Preclinical studies have demonstrated the anxiolytic (anxiety-reducing) effects of this compound. In rodent models of anxiety, such as the elevated plus-maze, administration of this compound leads to a significant increase in the time spent in the open arms, an indicator of reduced anxiety-like behavior. This effect is mediated through its action on GABA-A receptors, as it can be blocked by the benzodiazepine antagonist flumazenil.[1]

Neuroprotective Effects

This compound has also shown promise as a neuroprotective agent. In animal models of cerebral ischemia, treatment with this compound has been found to reduce neuronal damage and improve neurological outcomes.[3] The proposed mechanism for this neuroprotection involves the potentiation of GABAergic inhibition, which can counteract the excitotoxic cascade initiated by ischemic events.

Experimental Protocols

The following sections outline representative experimental protocols for the synthesis, analysis, and biological evaluation of this compound. Disclaimer: These are generalized protocols and may require optimization for specific laboratory conditions.

Synthesis of this compound (Conceptual Workflow)

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be conceptualized based on the synthesis of related imidazo[1,5-a]quinoline derivatives. The general workflow would likely involve the following key steps:

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Methods

A reverse-phase HPLC method would be suitable for assessing the purity of this compound and for its quantification in biological matrices.

Representative HPLC Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound. The expected proton NMR spectrum would show characteristic signals for the aromatic protons of the quinoline ring system, the piperazine (B1678402) ring protons, the methyl groups, and the tert-butyl ester group.

Mass spectrometry would be used to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

In Vitro Binding Assay: [³H]Flunitrazepam Competition

This assay is used to determine the binding affinity of this compound to the benzodiazepine site on the GABA-A receptor.

Protocol Outline:

-

Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex.

-

Incubation: Incubate the membranes with a fixed concentration of [³H]flunitrazepam (a radiolabeled benzodiazepine) and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of [³H]flunitrazepam binding) and calculate the Ki value.

In Vivo Anxiolytic Activity: Elevated Plus-Maze Test (Mice)

This behavioral test is used to assess the anxiolytic effects of this compound.

Protocol Outline:

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Acclimatization: Allow mice to acclimatize to the testing room.

-

Drug Administration: Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection).

-

Testing: Place each mouse in the center of the maze and record its behavior for a set period (e.g., 5 minutes).

-

Data Analysis: Analyze the time spent in and the number of entries into the open and closed arms. An increase in open arm exploration is indicative of an anxiolytic effect.

Summary and Future Directions

This compound is a promising pharmacological tool and a potential lead compound for the development of novel anxiolytic and neuroprotective agents. Its partial agonist profile at the benzodiazepine site of the GABA-A receptor suggests a favorable therapeutic window with a potentially reduced side-effect profile compared to classical benzodiazepines.

Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound, as well as to explore its therapeutic potential in a broader range of neurological and psychiatric disorders. Detailed structure-activity relationship studies of the imidazo[1,5-a]quinoline scaffold could lead to the discovery of even more potent and selective modulators of the GABA-A receptor.

References

The Discovery and Synthesis of U-101017: A GABAergic Modulator with Anxiolytic and Neuroprotective Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

U-101017, a novel imidazo[1,5-a]quinoline (B8571028) derivative, has emerged as a promising therapeutic candidate due to its significant anxiolytic and neuroprotective properties. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It is intended to serve as a technical guide for professionals in the fields of neuroscience, medicinal chemistry, and drug development. This compound acts as a partial agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor, modulating the principal inhibitory neurotransmitter system in the central nervous system. This guide details the quantitative biological data, experimental protocols for key assays, and a proposed synthetic route to this compound, alongside visualizations of its mechanism of action and synthetic workflow.

Discovery and Pharmacological Profile

This compound, chemically identified as 7-chloro-5((cis-3,5-dimethylpiperazine)carbonyl)imidazo(1,5a)quinoline-3-carboxylate, was discovered and developed by scientists at The Upjohn Company. It is a chemically novel ligand for the benzodiazepine recognition site on the GABAA receptor. Unlike full agonists like diazepam, this compound exhibits partial agonist activity, suggesting a potentially safer therapeutic profile with a reduced risk of sedation, ataxia, and dependence.[1]

The primary mechanism of action of this compound involves the potentiation of GABA-mediated chloride currents, leading to neuronal hyperpolarization and a general dampening of neuronal excitability. This activity underlies its observed anxiolytic and neuroprotective effects.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity of this compound

| Ligand | Receptor/Site | Preparation | Radioligand | Ki (nM) | Reference |

| This compound | GABAA/Benzodiazepine Site | Rat Cortical Membranes | [3H]Flunitrazepam | 3.78 | [2] |

| Diazepam | GABAA/Benzodiazepine Site | Rat Cortical Membranes | [3H]Flunitrazepam | 6.36 | [2] |

Table 2: In Vivo Neuroprotective Effects of this compound in a Gerbil Forebrain Ischemia Model

| Treatment Group | Ischemia Duration | Outcome Measure | Result | Reference |

| Vehicle | 5 minutes | Hippocampal CA1 Neuronal Loss | 80% | [3] |

| This compound (10 mg/kg) | 5 minutes | Hippocampal CA1 Neuronal Loss | 21% | [3] |

| This compound (30 mg/kg) | 5 minutes | Hippocampal CA1 Neuronal Loss | 21% | [3] |

| This compound (30 mg/kg, delayed) | 5 minutes | Hippocampal CA1 Neuronal Loss | 32% | [3] |

Table 3: In Vivo Anxiolytic-like Effects of this compound

| Animal Model | Stressor | Outcome Measure | Effect of this compound | Reference |

| Mice | Electric Foot Shock | Cerebellar cGMP Levels | Attenuated stress-induced elevation | [1][2] |

| Rats | Mild Stress | Plasma Corticosterone | Attenuated stress-induced elevation | [1] |

Proposed Synthesis of this compound

Logical Workflow for the Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Methodologies for Proposed Synthesis

Step 1: Synthesis of the Imidazo[1,5-a]quinoline Core

The synthesis would likely commence with a Gould-Jacobs reaction between a suitably substituted aniline and diethyl (ethoxymethylene)malonate to form a 4-hydroxyquinoline-3-carboxylate intermediate. Subsequent chlorination, for instance with phosphorus oxychloride (POCl3), would yield the corresponding 4-chloroquinoline derivative. The crucial imidazo[1,5-a]quinoline core would then be constructed via an imidazoannulation reaction of the 4-chloroquinoline with ethyl isocyanoacetate in the presence of a base such as potassium carbonate.

Step 2: Functionalization of the Imidazo[1,5-a]quinoline Core

Following the formation of the core structure, the ester at the 3-position would be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid would then be activated, for example, by conversion to an acyl chloride using thionyl chloride (SOCl2).

Step 3: Amide Coupling

The final step involves the amide coupling of the activated acyl chloride with cis-3,5-dimethylpiperazine to afford the target molecule, this compound. The use of the specific cis isomer of 3,5-dimethylpiperazine is crucial for the final stereochemistry of the molecule.

Mechanism of Action: GABAA Receptor Modulation

This compound exerts its effects by binding to the benzodiazepine site on the GABAA receptor, an allosteric modulatory site distinct from the GABA binding site. As a partial agonist, it enhances the affinity of GABA for its receptor, thereby increasing the frequency of chloride channel opening. This influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential.

Signaling Pathway of this compound at the GABAA Receptor

Caption: this compound's mechanism of action at the GABAA receptor.

Experimental Protocols for Key Biological Assays

In Vitro GABAA Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine site on the GABAA receptor.

-

Preparation of Rat Cortical Membranes: Cerebral cortices from male Sprague-Dawley rats are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cell debris. The supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in fresh buffer.

-

Binding Assay: The membrane preparation is incubated with a fixed concentration of the radioligand [3H]flunitrazepam and varying concentrations of the test compound (this compound) or a reference compound (diazepam). Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., clonazepam).

-

Data Analysis: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

In Vivo Gerbil Forebrain Ischemia Model

-

Objective: To evaluate the neuroprotective efficacy of this compound against ischemic neuronal damage.

-

Animal Model: Male Mongolian gerbils are anesthetized, and bilateral common carotid arteries are occluded for a defined period (e.g., 5 minutes) to induce transient global cerebral ischemia.

-

Drug Administration: this compound is administered intraperitoneally at various doses (e.g., 3, 10, 30 mg/kg) either before or after the ischemic insult. A vehicle control group receives the vehicle solution.

-

Histological Analysis: After a set survival period (e.g., 5 days), the animals are euthanized, and their brains are removed, fixed, and processed for histological analysis. Brain sections are stained (e.g., with cresyl violet) to visualize neuronal morphology.

-

Quantification of Neuronal Damage: The number of surviving neurons in specific brain regions vulnerable to ischemic damage, such as the CA1 sector of the hippocampus, is counted under a microscope. The percentage of neuronal loss is calculated relative to sham-operated control animals.[3]

Workflow for In Vivo Neuroprotection Study

Caption: Experimental workflow for the gerbil forebrain ischemia model.

In Vivo Elevated Plus-Maze Test for Anxiolytic Activity

-

Objective: To assess the anxiolytic-like effects of this compound.

-

Apparatus: The elevated plus-maze consists of two open arms and two closed arms, elevated from the floor.

-

Procedure: Rodents (mice or rats) are administered this compound or a vehicle control. After a set pre-treatment time, each animal is placed in the center of the maze, and its behavior is recorded for a specific duration (e.g., 5 minutes).

-

Behavioral Parameters: Key parameters measured include the number of entries into the open and closed arms, and the time spent in the open and closed arms.

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group.

Conclusion

This compound represents a significant development in the search for novel therapeutic agents for anxiety and neurodegenerative disorders. Its partial agonist profile at the benzodiazepine site of the GABAA receptor offers the potential for effective treatment with an improved side-effect profile compared to full agonists. The data presented in this guide highlight its potent in vitro and in vivo activity. The proposed synthetic route provides a framework for its chemical synthesis, enabling further investigation and development by the scientific community. Future research should focus on elucidating the detailed structure-activity relationships of the imidazo[1,5-a]quinoline class and conducting further preclinical studies to fully characterize the therapeutic potential of this compound.

References

Preclinical Profile of U-101017: A Novel Anxiolytic Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and studies for U-101017, a novel compound with demonstrated anxiolytic-like properties. The information presented herein is derived from foundational in vitro and in vivo studies, offering insights into its mechanism of action, binding affinity, and physiological effects.

Core Findings

This compound exhibits high affinity for the GABA(A) receptor and demonstrates potent anxiolytic-like effects in preclinical models. Its activity is mediated through the GABAergic system, and it shows significant potency, particularly in stress-induced models.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical evaluations of this compound.

Table 1: In Vitro GABA(A) Receptor Binding Affinity

| Compound | Inhibition Constant (Ki) (nM) |

| This compound | 3.78 |

| Diazepam | 6.36 |

Data derived from competitive binding assays using [3H]flunitrazepam in rat cortical membranes.[1]

Table 2: In Vivo Effects on Cerebellar cGMP Levels

| Condition | Effect of this compound |

| Non-stressed Mice | Dose-dependent decrease in cGMP |

| Stressed Mice | Attenuation of stress-induced cGMP elevation |

This compound was found to be approximately two orders of magnitude more potent in stressed animals compared to non-stressed controls.[1]

Experimental Protocols

In Vitro GABA(A) Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for the GABA(A) receptor.

-

Tissue Preparation: Cortical membranes were prepared from rats.

-

Ligand: [3H]flunitrazepam ([3H]FNZ) was utilized as the radioligand.

-

Methodology: Competitive binding assays were performed by incubating the rat cortical membranes with [3H]FNZ in the presence of varying concentrations of this compound or diazepam (as a comparator).

-

Data Analysis: The inhibition constants (Ki) were calculated to quantify the binding affinities of the test compounds.[1]

Ex Vivo [3H]FNZ Binding Assay

-

Objective: To assess the brain uptake and receptor occupancy of this compound following oral administration.

-

Animal Model: Mice.

-

Procedure: this compound was administered orally to the mice. At various time points post-administration (starting from 10 minutes up to at least 240 minutes), the animals were sacrificed, and the brains were collected.

-

Analysis: An ex vivo [3H]FNZ binding assay was conducted on the brain tissue to measure the inhibition of [3H]FNZ binding, indicating the extent of GABA(A) receptor occupancy by this compound.[1]

In Vivo Anxiolytic Activity Assessment

-

Objective: To evaluate the potential anxiolytic activity of this compound.

-

Animal Model: Non-stressed and stressed mice.

-

Stress Induction: Electric foot shock was used to induce stress in the designated group of mice.

-

Biomarker: Cerebellar cyclic 3',5'-guanosine monophosphate (cGMP) levels were quantified as a measure of anxiolytic effect.

-

Procedure: this compound or diazepam was administered to both non-stressed and stressed mice in a dose-dependent manner. The levels of cGMP in the cerebellum were then measured.

-

Antagonism Study: The GABA(A) receptor antagonist flumazenil (B1672878) was used to confirm that the effects of this compound were mediated through the GABA(A) receptor.[1]

Visualized Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the experimental design for the in vivo studies.

Caption: Proposed signaling pathway for the anxiolytic action of this compound.

Caption: Workflow for the in vivo anxiolytic activity assessment of this compound.

References

U-101017 and its Impact on Cerebellar cGMP Levels: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the effects of the novel anxiolytic compound U-101017 on cyclic guanosine (B1672433) monophosphate (cGMP) levels within the cerebellum. This compound has been identified as a potent modulator of the GABA-A receptor, and its anxiolytic-like properties are correlated with its ability to decrease cerebellar cGMP concentrations. This document summarizes the available data, outlines relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Disclaimer: The quantitative data from the primary study characterizing the dose-response of this compound on cerebellar cGMP levels was not accessible in publicly available full-text articles. The information presented herein is based on the qualitative findings reported in the abstract of the primary literature and supplemented with established methodologies for cerebellar cGMP analysis.

Introduction: The Role of Cerebellar cGMP in Neurological Function

Cyclic guanosine monophosphate (cGMP) is a critical second messenger in the central nervous system, including the cerebellum. It is involved in a diverse range of neuronal processes, including synaptic plasticity, modulation of ion channel activity, and neurotransmitter release. The synthesis of cGMP in the cerebellum is primarily regulated by the nitric oxide (NO) signaling pathway. Glutamatergic activation of N-methyl-D-aspartate (NMDA) receptors leads to an influx of calcium, which in turn activates nitric oxide synthase (NOS). The resulting NO diffuses to adjacent cells and activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

Dysregulation of the cerebellar cGMP pathway has been implicated in various neurological and psychiatric conditions. Consequently, pharmacological agents that modulate this pathway are of significant interest for therapeutic development.

This compound: A GABA-A Receptor Modulator with Anxiolytic Properties

This compound is a novel compound that has demonstrated potential anxiolytic activity. Its mechanism of action is primarily mediated through the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain. This compound acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA.

Effect of this compound on Cerebellar cGMP Levels

Studies have shown that this compound exerts a significant influence on cerebellar cGMP levels, which is believed to be linked to its anxiolytic effects. The key findings are summarized below.

Data Presentation

As the specific quantitative data from the primary study by McCall et al. (1997) is unavailable, the following tables present a qualitative summary of the findings described in the abstract.

| Condition | Compound | Dose-Response Effect on Cerebellar cGMP | Antagonism by Flumazenil |

| Non-stressed Mice | This compound | Dose-dependent decrease | Yes |

| Non-stressed Mice | Diazepam | Dose-dependent decrease | Yes |

| Stressed Mice (Electric Foot Shock) | This compound | Attenuation of stress-induced elevation | Yes |

| Stressed Mice (Electric Foot Shock) | Diazepam | Attenuation of stress-induced elevation | Yes |

Table 1: Qualitative Summary of this compound and Diazepam Effect on Cerebellar cGMP Levels. This table illustrates the observed effects of this compound and the comparator drug, diazepam, on cerebellar cGMP levels in both non-stressed and stressed animal models. The effects of both compounds were reversed by the GABA-A receptor antagonist flumazenil.[1]

| Compound | Potency in Stressed vs. Non-stressed Animals |

| This compound | Approximately two orders of magnitude more potent in stressed animals |

Table 2: Relative Potency of this compound. This table highlights the enhanced potency of this compound in stressed animals compared to non-stressed controls.[1]

Experimental Protocols

The following section details a representative experimental protocol for the in vivo measurement of cerebellar cGMP levels in mice, based on methodologies prevalent at the time of the original this compound research. This protocol is a generalized representation and may not reflect the exact procedures used in the inaccessible primary study.

Animals

-

Species: Male mice (e.g., C57BL/6)

-

Age: 8-12 weeks

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be acclimated to the housing facility for at least one week prior to experimentation.

Drug Administration

-

This compound and Diazepam: Dissolved in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like Tween 80). Administered via an appropriate route (e.g., intraperitoneal injection) at various doses.

-

Flumazenil: Prepared in a suitable vehicle and administered prior to this compound or diazepam to assess antagonism.

-

Control Group: Receives vehicle only.

Stress Induction (for stressed animal model)

-

Method: Electric foot shock is a common method.

-

Procedure: Mice are placed in a chamber with a grid floor. A series of brief, scrambled electric shocks are delivered at a specified intensity and duration. The timing of drug administration relative to the stressor is a critical parameter.

Tissue Collection and Preparation

-

Euthanasia: At a predetermined time point after drug administration, mice are euthanized using a method that minimizes post-mortem changes in cGMP levels, such as focused microwave irradiation of the head.

-

Dissection: The cerebellum is rapidly dissected on a cold surface.

-

Homogenization: The cerebellar tissue is weighed and homogenized in a cold buffer (e.g., 6% trichloroacetic acid) to precipitate proteins and stop enzymatic activity.

-

Centrifugation: The homogenate is centrifuged at high speed to pellet the protein precipitate.

cGMP Measurement (Radioimmunoassay - RIA)

-

Supernatant Extraction: The supernatant containing cGMP is collected and the trichloroacetic acid is removed by extraction with water-saturated diethyl ether.

-

Acetylation: The samples are acetylated to increase the sensitivity of the assay.

-

Radioimmunoassay:

-

A standard curve is prepared using known concentrations of cGMP.

-

Samples and standards are incubated with a specific anti-cGMP antibody and a radiolabeled cGMP tracer (e.g., ¹²⁵I-cGMP).

-

A precipitating antibody (e.g., goat anti-rabbit IgG) is added to separate antibody-bound cGMP from free cGMP.

-

The mixture is centrifuged, and the radioactivity in the pellet is measured using a gamma counter.

-

-

Data Analysis: The concentration of cGMP in the samples is determined by comparing their radioactivity to the standard curve. Results are typically expressed as pmol of cGMP per mg of protein or per gram of wet tissue weight.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Signaling pathway of this compound's effect on cerebellar cGMP.

Experimental Workflow Diagram

Caption: Experimental workflow for measuring cerebellar cGMP levels.

References

U-101017: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-101017, chemically identified as 7-chloro-5((cis-3,5-dimethylpiperazine)carbonyl)imidazo(1,5a)quinoline-3-carboxylate, is a novel anxiolytic agent that exhibits a unique pharmacological profile at the GABA(A) receptor.[1][2] This technical guide provides an in-depth overview of the pharmacological characteristics of this compound, including its binding affinity, functional activity, and in vivo effects. The information is compiled from preclinical studies to serve as a comprehensive resource for researchers and professionals in drug development.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the pharmacological properties of this compound.

Table 1: Receptor Binding Affinity

| Ligand | Receptor | Radioligand | Tissue Source | Ki (nM) |

| This compound | GABA(A) | [3H]flunitrazepam | Rat Cortical Membranes | 3.78[1] |

| Diazepam | GABA(A) | [3H]flunitrazepam | Rat Cortical Membranes | 6.36[1] |

Table 2: In Vivo Anxiolytic-like Activity

| Compound | Model | Endpoint | Effect |

| This compound | Stress-induced elevation of cerebellar cGMP in mice | Cerebellar cGMP levels | Dose-dependently decreased cGMP and attenuated stress-induced elevations.[1][3] |

| Diazepam | Stress-induced elevation of cerebellar cGMP in mice | Cerebellar cGMP levels | Dose-dependently decreased cGMP and attenuated stress-induced elevations.[1] |

| This compound | Metrazole-induced seizures in mice | Seizure antagonism | Partial agonist-like effect.[3] |

| This compound | Anti-conflict tests in rats | Anxiolytic activity | Weakly active.[3] |

| This compound | Stress-induced plasma corticosteroid response in rats | Plasma Corticosterone | Attenuated the response.[3] |

Table 3: Neuroprotective Effects

| Compound | Model | Treatment Regimen | Outcome |

| This compound | Gerbil forebrain ischemia (5 min) | 3, 10, or 30 mg/kg IP, 30 min pre-ischemia and 2h post-reperfusion | Dose-related increase in CA1 neuronal survival.[4] |

| This compound | Gerbil forebrain ischemia (10 min) | Daily dosing for 28 days | Significantly preserved CA1 neurons and reduced loss of dopaminergic nigrostriatal neurons.[4] |

Mechanism of Action: A Dual Functionality Ligand

This compound is characterized as a partial agonist at the benzodiazepine (B76468) site of the GABA(A) receptor.[2][3][4] Its mechanism involves potentiating the GABA-mediated chloride current.[3] A key feature of this compound is its dual functionality; at higher concentrations, it exhibits a self-limiting activity, reversing its agonistic effects.[2] This is attributed to its interaction with a second, low-affinity site on the GABA(A) receptor.[2] This property is significant as it may reduce the potential for abuse and other side effects associated with full benzodiazepine agonists.[2]

The anxiolytic-like activity of this compound is mediated through its interaction with GABA(A) receptors, as its effects are antagonized by the benzodiazepine receptor antagonist, flumazenil.[1] Studies on recombinant GABA(A) receptors have shown that this compound has a higher efficacy at the α1β2γ2 subtype compared to the α3β2γ2 subtype, although its binding affinity is not significantly different between these subtypes.[2]

Experimental Protocols

In Vitro Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for the GABA(A) receptor.

-

Tissue Preparation: Cortical membranes were prepared from Sprague-Dawley rats.

-

Radioligand: [3H]flunitrazepam ([3H]FNZ) was used as the radiolabeled ligand.

-

Assay Procedure: The binding assay was performed by incubating the rat cortical membranes with [3H]FNZ in the presence of varying concentrations of this compound or diazepam. Non-specific binding was determined in the presence of a high concentration of unlabeled flunitrazepam.

-

Data Analysis: The inhibition constants (Ki) were calculated from the IC50 values (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[1]

Ex Vivo Receptor Occupancy Study

-

Objective: To assess the brain uptake and duration of action of this compound.

-

Animal Model: Male mice.

-

Procedure: this compound was administered orally. At various time points after administration (10 to 240 minutes), the mice were sacrificed, and their brains were removed. The level of GABA(A) receptor occupancy was determined by measuring the ex vivo binding of [3H]FNZ to brain homogenates.

-

Outcome: A significant inhibition of [3H]FNZ binding was observed, indicating brain penetration and receptor engagement of this compound.[1]

Cerebellar cGMP Measurement

-

Objective: To evaluate the potential anxiolytic activity of this compound.

-

Animal Model: Male mice.

-

Procedure:

-

Non-stressed and stressed (via electric foot shock) groups of mice were used.

-

This compound or diazepam was administered at various doses.

-

The levels of cyclic 3',5'-guanosine monophosphate (cGMP) in the cerebellum were quantitatively estimated.

-

-

Rationale: Stress is known to elevate cerebellar cGMP levels, and anxiolytic drugs can attenuate this increase.[1][3]

Visualizing the Pharmacological Profile

Signaling Pathway of this compound at the GABA(A) Receptor

Caption: this compound potentiates GABAergic neurotransmission.

Experimental Workflow for In Vivo Anxiolytic Activity Assessment

Caption: Workflow for assessing the anxiolytic-like effects of this compound.

Logical Relationship of this compound's Dual Functionality

Caption: Concentration-dependent dual functionality of this compound.

Conclusion

This compound is a promising pharmacological agent with a distinct profile as a partial agonist at the benzodiazepine site of the GABA(A) receptor. Its anxiolytic-like and neuroprotective properties, coupled with a self-limiting activity at higher doses, suggest a favorable therapeutic window with potentially reduced side effects compared to conventional benzodiazepines. Further research is warranted to fully elucidate its clinical potential in the treatment of anxiety and ischemic-related disorders.

References

- 1. The novel anxiolytic this compound: in vitro and ex vivo binding profile and effect on cerebellar cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of this compound as a GABA(A) receptor ligand of dual functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anxiolytic-like effects of PNthis compound, a partial agonist at the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective properties of the benzodiazepine receptor, partial agonist PNthis compound in the gerbil forebrain ischemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of U-101017: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-101017 is a novel compound that has demonstrated significant interaction with the GABAA receptor, positioning it as a molecule of interest for therapeutic development, particularly in the realm of anxiolytics. This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, functional activity, and the experimental protocols utilized for these assessments. The information is intended to serve as a technical guide for researchers and professionals in the field of drug development.

Introduction

This compound, chemically identified as 7-chloro-5((cis-3,5-dimethylpiperazine)carbonyl)imidazo(1,5a)quinoline-3-carboxylate, is a partial agonist at the benzodiazepine (B76468) binding site of the GABAA receptor.[1] Its mechanism of action involves the potentiation of GABA-stimulated chloride currents at lower concentrations, with a notable feature of reversing its agonistic activity at higher concentrations, which may contribute to a favorable safety profile by limiting its own activity. This dual functionality suggests a reduced potential for abuse compared to full benzodiazepine agonists. This guide summarizes the key in vitro data for this compound and provides detailed methodologies for its characterization.

Quantitative Data Summary

The in vitro profile of this compound is primarily defined by its high-affinity binding to the GABAA receptor and its functional impact on downstream signaling pathways. The following tables summarize the key quantitative data obtained from radioligand binding and functional assays.

Table 1: Radioligand Binding Affinity

| Compound | Ligand | Tissue Source | Ki (nM) | Reference Compound | Reference Ki (nM) |

| This compound | [3H]Flunitrazepam | Rat Cortical Membranes | 3.78 | Diazepam | 6.36 |

| This compound | [3H]Flunitrazepam | Rat Cerebral Cortex Membrane | 3.37 ± 0.22 | - | - |

Ki represents the inhibition constant, a measure of binding affinity.

Table 2: Functional Activity

| Assay | System | Effect | ED50 (non-stressed mice) | ED50 (stressed mice) | Antagonist |

| cGMP Levels | Mouse Cerebellum | Decrease in cGMP | 260.0 µmol/kg (p.o.) | 0.37 µmol/kg (p.o.) | Flumazenil |

ED50 is the dose that produces 50% of the maximal effect. p.o. indicates oral administration.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro findings. The following sections provide the protocols for the key experiments cited.

[3H]Flunitrazepam Binding Assay

This assay determines the binding affinity of this compound to the benzodiazepine site on the GABAA receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the GABAA receptor.

Materials:

-

Tissue Preparation: Whole brains (excluding cerebellum) from male Wistar-derived rats.

-

Buffer: Na-K phosphate (B84403) buffer (pH 7.4).

-

Radioligand: [3H]Flunitrazepam (FNZ), final concentration of 1 nM.

-

Non-specific Binding Control: Diazepam, final concentration of 10 µM.

-

Test Compound: this compound at various concentrations.

-

Instrumentation: Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in Na-K phosphate buffer to prepare a crude membrane suspension.

-

Incubation: Incubate a 2 mg aliquot of the membrane preparation with 1 nM [3H]Flunitrazepam. For the determination of non-specific binding, a parallel set of incubations is performed in the presence of 10 µM diazepam. To determine the Ki of this compound, incubate with a range of concentrations of the test compound.

-

Incubation Conditions: Incubate the mixture for 60 minutes at 25°C.

-

Filtration and Washing: Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter to determine the amount of specifically bound [3H]Flunitrazepam.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 (concentration of this compound that inhibits 50% of specific [3H]Flunitrazepam binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

References

U-101017: A Technical Guide to its GABA(A) Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the GABA(A) receptor subtype selectivity of U-101017, a compound recognized for its unique modulatory properties. This document compiles available quantitative data, details relevant experimental methodologies, and presents visual representations of key pathways and workflows to facilitate a deeper understanding of this compound's pharmacological profile.

Quantitative Data Summary

This compound has been characterized as a partial agonist at the benzodiazepine (B76468) site of the GABA(A) receptor, exhibiting a degree of subtype selectivity. The following tables summarize the available quantitative data on its binding affinity and functional efficacy.

Table 1: Binding Affinity of this compound for GABA(A) Receptors

| Receptor Preparation | Radioligand | Ki (nM) | Reference |

| Rat Cortical Membranes | [3H]Flunitrazepam | 3.78 | [1] |

Note: Rat cortical membranes contain a heterogeneous population of GABA(A) receptor subtypes.

Table 2: Functional Efficacy of this compound at Recombinant GABA(A) Receptor Subtypes

| Subtype | Agonist/Modulator | Effect | Notes | Reference |

| α1β2γ2 | Partial Agonist | Higher efficacy than at α3β2γ2 subtype.[2] | Milder inhibition of GABA currents at high concentrations.[2] | [2] |

| α3β2γ2 | Partial Agonist | Lower efficacy compared to α1β2γ2 subtype.[2] | Milder inhibition of GABA currents at high concentrations.[2] | [2] |

| α6β2γ2 | No Agonist Activity | No appreciable effect on GABA currents at concentrations up to 80 μM.[2] | This subtype is known to be insensitive to classical benzodiazepines. | [2] |

Experimental Protocols

The characterization of this compound's interaction with GABA(A) receptors involves two primary experimental techniques: radioligand binding assays and whole-cell patch-clamp electrophysiology.

Radioligand Binding Assay

This method is employed to determine the binding affinity (Ki) of this compound for GABA(A) receptors.

Methodology:

-

Membrane Preparation:

-

Rat cerebral cortices are homogenized in a cold sucrose (B13894) buffer (e.g., 0.32 M sucrose).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the crude membrane fraction.

-

The pellet is washed multiple times with a suitable buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA and other interfering substances. The final pellet is resuspended in the assay buffer.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled ligand that binds to the benzodiazepine site, such as [3H]flunitrazepam (typically at a concentration close to its Kd value).

-

Increasing concentrations of the unlabeled competitor compound (this compound) are added to displace the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled benzodiazepine, such as diazepam (e.g., 10 µM).

-

The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 4°C).

-

-

Termination and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional effects of this compound on GABA-induced chloride currents in cells expressing specific recombinant GABA(A) receptor subtypes.

Methodology:

-

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured under standard conditions.

-

Cells are transiently or stably transfected with cDNAs encoding the desired α, β, and γ subunits of the GABA(A) receptor.

-

-

Electrophysiological Recording:

-

A glass micropipette with a small tip diameter is filled with an intracellular solution (e.g., containing KCl to maintain the chloride equilibrium potential) and brought into contact with the cell membrane.

-

A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.

-

The membrane patch is then ruptured by applying gentle suction, establishing a whole-cell configuration.

-

The cell is voltage-clamped at a specific holding potential (e.g., -60 mV).

-

-

Drug Application:

-

GABA, the natural agonist, is applied to the cell at a concentration that elicits a submaximal response (e.g., EC10-EC20) to allow for the potentiation by positive allosteric modulators to be observed.

-

This compound is then co-applied with GABA at various concentrations to determine its modulatory effect on the GABA-induced current.

-

To assess direct agonist effects, this compound is applied in the absence of GABA.

-

-

Data Acquisition and Analysis:

-

The resulting ion currents are amplified, filtered, and digitized.

-

The peak amplitude of the GABA-induced current in the absence and presence of this compound is measured.

-

Concentration-response curves are generated to determine the EC50 (concentration for half-maximal potentiation) and Imax (maximal potentiation) of this compound.

-

Visualizations

Signaling Pathway

Caption: Simplified signaling pathway of GABA(A) receptor modulation by GABA and this compound.

Experimental Workflow: Radioligand Binding Assay

Caption: Experimental workflow for a competitive radioligand binding assay.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

References

Anxiolytic Properties of U-101017 in Rodents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anxiolytic properties of the compound U-101017 (also known as PNthis compound) in rodent models. This compound is a novel quinoline (B57606) derivative that has demonstrated potential as an anxiolytic agent. This document summarizes key quantitative data, details experimental protocols used in its evaluation, and visualizes its mechanism of action and experimental workflows.

Core Compound Profile

This compound acts as a partial agonist at the benzodiazepine (B76468) site of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Its binding affinity and pharmacological effects distinguish it from traditional benzodiazepines, suggesting a potentially improved side-effect profile.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound in rodents.

| Parameter | Value | Species | Tissue/Assay | Reference Compound | Reference Value | Citation |

| Binding Affinity (Ki) | 3.78 nM | Rat | Cortical Membranes | Diazepam | 6.36 nM | [2] |

| In Vivo Effect | Outcome | Species | Stress Model | Notes | Citation |

| Antagonism of Metrazole-induced Seizures | Partial agonist-like effect | Mice | Chemical Convulsant | Confirms partial agonist activity at the GABA-A receptor. | [1] |

| Rotarod Test | No sedation or ataxia; antagonized diazepam-induced motor deficit. | Mice | Motor Coordination | Suggests a lack of sedative side effects at anxiolytic doses. | [1] |

| Anti-conflict Anxiolytic Tests | Weakly active | - | - | Specific quantitative data from models like the EPM is limited. | [1] |

| Plasma Corticosteroid Response to Stress | Attenuated the increase in plasma corticosterone. | Rats | Mild Stress | Indicates a reduction in the physiological stress response. | [1] |

| Stress-induced Elevation of Cerebellar cGMP | Antagonized the stress-induced increase in cerebellar cGMP levels. Dose-dependently decreased cGMP. | Mice | Electric Foot Shock | This compound was about two orders of magnitude more potent in stressed animals than in controls. This effect was antagonized by flumazenil. | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for the GABA-A receptor.

-

Tissue Preparation: Cortical membranes were prepared from male Sprague-Dawley rats.

-

Ligand: [3H]flunitrazepam ([3H]FNZ) was used as the radioligand.

-

Procedure:

-